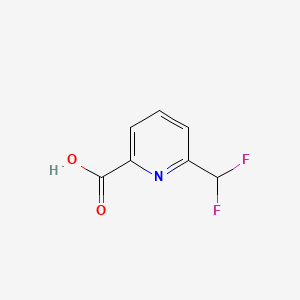
6-(Difluoromethyl)pyridine-2-carboxylic acid
Descripción general
Descripción
6-(Difluoromethyl)pyridine-2-carboxylic acid (6-DMPCA) is an organic compound belonging to the class of pyridine carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 209.14 g/mol and a melting point of 77-78°C. 6-DMPCA is an important intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Metalation and Functionalization
Research shows that trifluoromethyl-substituted pyridines, which are structurally similar to 6-(Difluoromethyl)pyridine-2-carboxylic acid, can undergo selective metalation and subsequent functionalization. This process allows for regioselective modifications of the pyridine ring, enabling the synthesis of various pyridinecarboxylic acids with potential applications in developing new compounds and materials (Schlosser & Marull, 2003).
Crystal Structure Analysis
The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals intricate hydrogen-bonding networks. Such structural analyses contribute to understanding the molecular interactions and stability of pyridinecarboxylic acids, which can be instrumental in designing drugs and materials (Ye & Tanski, 2020).
Supramolecular Synthons
The study of supramolecular synthons in the crystal structures of pyrazinecarboxylic acids provides insights into the self-assembly processes of heterocyclic carboxylic acids. Understanding these interactions can aid in the rational design of new materials with desired properties (Vishweshwar, Nangia, & Lynch, 2002).
Vibrational Spectroscopy Studies
Experimental and computational studies on compounds like 4-(Trifluoromethyl)pyridine-2-carboxylic acid using vibrational spectroscopy techniques such as FT-IR and FT-Raman provide valuable information on the molecular structure and dynamics. These studies are crucial for understanding the physical and chemical properties of pyridinecarboxylic acids and their derivatives (Vural, 2016).
Coordination Chemistry
Research on pyridine-2,4,6-tricarboxylic acid's reactivity with Zn(II) salts highlights the potential of pyridinecarboxylic acids in forming coordination polymers with diverse structures and properties. Such materials have applications in catalysis, molecular recognition, and as luminescent materials (Ghosh, Savitha, & Bharadwaj, 2004).
Propiedades
IUPAC Name |
6-(difluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-5(10-4)7(11)12/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOXJYFTHXMTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256824-41-5 | |
| Record name | 6-(difluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


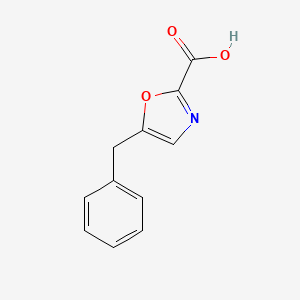
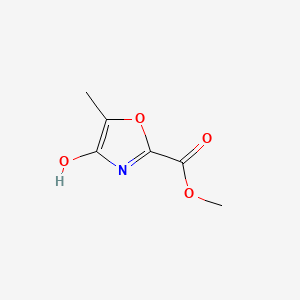
![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)
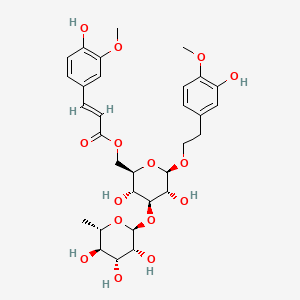

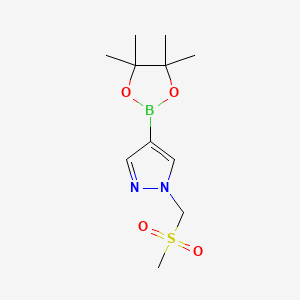

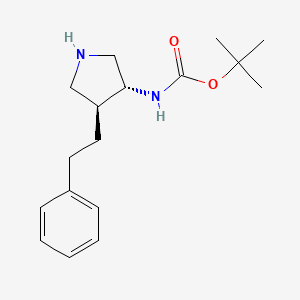

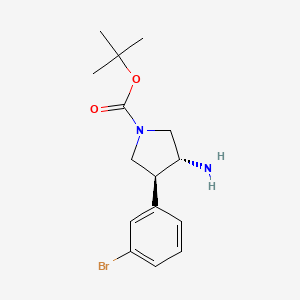

![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)